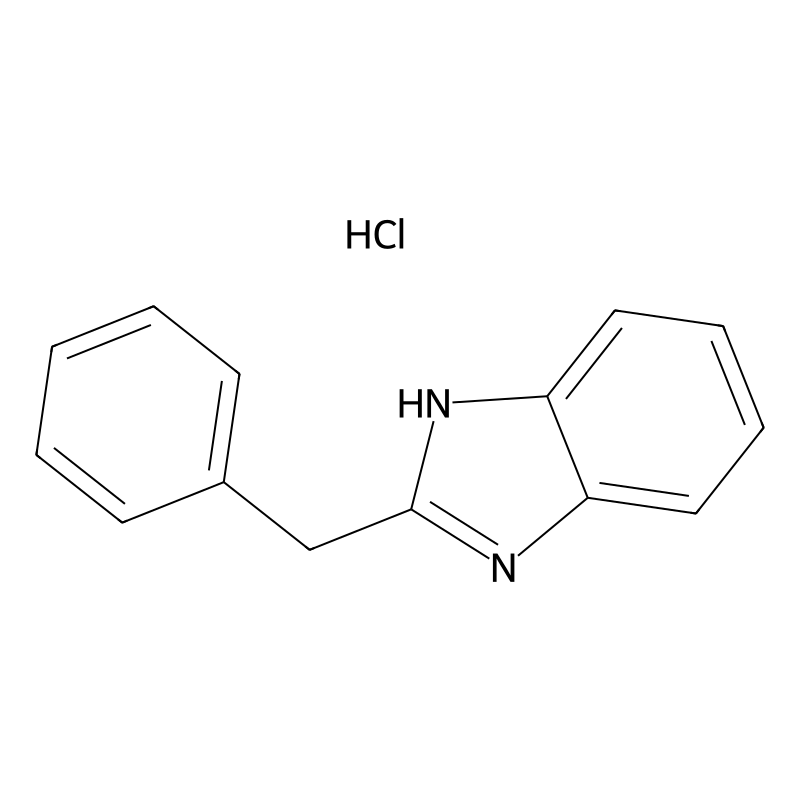

Bendazol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding Parasite Biology and Life Cycle

Researchers utilize Bendazol hydrochloride to study the biology and life cycle of various parasitic worms. By administering the drug to infected animal models, scientists can:

- Investigate the drug's mode of action: Bendazol hydrochloride disrupts the parasite's microtubule assembly, essential for cell structure and function. Studying the effects of the drug on parasite morphology and viability can provide insights into its mechanism of action [].

- Track parasite development: By observing the effects of Bendazol hydrochloride on different stages of the parasite's life cycle (eggs, larvae, adults), researchers can gain valuable information on the drug's effectiveness against specific developmental stages [].

Drug Development and Resistance Studies

Bendazol hydrochloride serves as a valuable tool in developing new antiparasitic drugs and monitoring drug resistance in existing parasite populations. Researchers can:

- Evaluate the efficacy of new drug candidates: By comparing the effectiveness of novel compounds with Bendazol hydrochloride against parasite models, researchers can assess the potential of new drugs for treating parasitic infections [].

- Monitor drug resistance: Regular monitoring of parasite populations for resistance to Bendazol hydrochloride helps researchers identify emerging resistance patterns and develop strategies to combat them [].

Investigating Host-parasite Interactions

Bendazol hydrochloride can also be used to study the complex interactions between the host and the parasite. Researchers can:

- Evaluate the impact of parasitic infection on the host: By observing the effects of Bendazol hydrochloride treatment on infected animals, researchers can assess the impact of the parasite on the host's health and well-being [].

- Investigate immune response to parasites: Studying the host's immune response after treatment with Bendazol hydrochloride can provide insights into the mechanisms by which the host immune system fights against parasitic infections.

Bendazol hydrochloride, also known as dibazol, is a chemical compound characterized by the molecular formula and a molecular weight of approximately 244.719 g/mol. It is classified as a vasodilator and is primarily used in medical settings to manage conditions such as arterial hypertension, hypertensive crises, and various spasms of internal organs. The mechanism of action involves lowering blood pressure through the reduction of cardiac output and the dilation of peripheral blood vessels .

- Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.

- Hydrolysis: In aqueous environments, bendazol may hydrolyze, affecting its stability and efficacy.

- Redox reactions: The nitrogen atoms in the structure can participate in oxidation-reduction processes, potentially altering its biological activity.

The specific reaction pathways depend on the environmental conditions such as pH, temperature, and the presence of other reactants.

Bendazol hydrochloride exhibits significant biological activity, particularly in its role as a vasodilator. Its therapeutic effects include:

- Lowering blood pressure: It reduces systemic vascular resistance and cardiac workload.

- Spasmolytic effects: It alleviates spasms in smooth muscle tissues, making it useful for gastrointestinal disorders.

- Neuroprotective properties: Bendazol has been noted for its potential benefits in neurological conditions, including residual effects from poliomyelitis .

Additionally, studies indicate that it may modulate immune responses, enhancing both cellular and humoral immunity .

The synthesis of bendazol hydrochloride can be achieved through several methods:

- Conventional synthesis: This involves the reaction of 2-amino-5-chlorobenzylamine with appropriate reagents to form bendazol.

- Industrial production techniques: Recent patents describe methods for large-scale synthesis that optimize yield and purity, often involving controlled reaction conditions and purification steps .

- Chemical modifications: Alterations to the molecular structure can lead to new derivatives with enhanced therapeutic properties.

The choice of synthesis method depends on the intended application and required purity levels.

Bendazol hydrochloride is utilized in various medical applications:

- Hypertension management: It is prescribed for patients experiencing high blood pressure.

- Treatment of spasms: Used in cases of gastrointestinal spasms or other smooth muscle-related issues.

- Neurological disorders: Applied in treating conditions associated with nerve damage or dysfunction .

Furthermore, its immunomodulatory effects are being explored for potential use in enhancing vaccine efficacy or treating autoimmune diseases.

Research on bendazol hydrochloride has revealed potential interactions with other pharmacological agents:

- Antihypertensives: When used concurrently with other blood pressure medications, there may be additive effects leading to hypotension.

- Neuromuscular blockers: Bendazol could potentiate the effects of neuromuscular blocking agents due to its muscle relaxant properties.

- Immunosuppressants: Its immune-modulating effects may interfere with the efficacy of immunosuppressive therapies .

Understanding these interactions is crucial for ensuring patient safety and optimizing therapeutic regimens.

Bendazol hydrochloride shares similarities with several other compounds that also exhibit vasodilatory or spasmolytic properties. Here are some notable compounds for comparison:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Nitroglycerin | C₃H₅N₃O₉ | Potent vasodilator used for angina |

| Amlodipine | C₁₈H₁₈ClN₃O₁ | Calcium channel blocker for hypertension |

| Diltiazem | C₁₈H₁₅N₃O₄S | Calcium antagonist with antianginal effects |

| Papaverine | C₂₁H₂₄N₂O₄ | Smooth muscle relaxant used for spasms |

Uniqueness of Bendazol Hydrochloride

Bendazol hydrochloride distinguishes itself through its dual role as both a vasodilator and an immunomodulator. While many similar compounds primarily focus on cardiovascular applications or muscle relaxation, bendazol's additional benefits in enhancing immune responses set it apart. Its specific action on smooth muscle spasms also makes it a versatile option in clinical practice .

Bendazol hydrochloride demonstrates significant activity against parasitic organisms through its interaction with tubulin proteins, the fundamental building blocks of microtubules [5] [8]. The primary mechanism involves binding to the colchicine-sensitive site of β-tubulin, effectively inhibiting tubulin polymerization and disrupting microtubule assembly [5] .

The compound's mechanism of action closely resembles that of other benzimidazole derivatives, such as albendazole and mebendazole, which are well-established antiparasitic agents [9] [8]. Research demonstrates that bendazol exerts its effects by preventing the formation of cytoplasmic microtubules, which are essential for glucose uptake in parasitic cells [5] . This disruption leads to depletion of glycogen stores within the parasites, ultimately resulting in impaired energy production and parasite death [5].

Molecular Dynamics of Tubulin Interaction

The binding interaction between bendazol and β-tubulin occurs at specific amino acid residues that are conserved across parasitic species but differ from their mammalian counterparts [11] [15]. Studies examining benzimidazole resistance mechanisms have identified key residues involved in drug binding, including positions that when mutated, confer resistance to benzimidazole compounds [11] [13]. The phenylalanine-to-tyrosine substitution at position 200 of β-tubulin represents a critical resistance mechanism that affects benzimidazole binding affinity [15].

Structural analysis reveals that bendazol's benzimidazole core provides the basic scaffold for tubulin interaction, while the benzyl substituent contributes to receptor specificity and binding affinity [3]. The compound exhibits preferential binding to parasitic tubulin over human tubulin, which explains its selective antiparasitic activity with minimal host toxicity [9] [14].

| Parameter | Details |

|---|---|

| Primary Target | β-tubulin |

| Binding Site | Colchicine-sensitive site |

| Mechanism Type | Polymerization inhibition |

| Effect on Microtubules | Loss of cytoplasmic microtubules |

| Selectivity | Parasite-selective |

| Related Compounds | Albendazole, Mebendazole |

Resistance Mechanisms and Structural Implications

The development of benzimidazole resistance in parasitic nematodes involves mutations in β-tubulin genes that reduce drug binding affinity [11] [12]. Research on Caenorhabditis elegans has demonstrated that mutations in the ben-1 gene, which encodes β-tubulin, confer resistance to benzimidazole compounds [11]. These findings provide insights into the precise molecular interactions between bendazol and its target protein.

The binding constant for bendazol with tubulin varies significantly between sensitive and resistant strains, with wild-type organisms showing binding constants of approximately 4.5 × 10⁵ liters per mole, while resistant strains exhibit substantially reduced affinity [12]. This differential binding explains the compound's selective toxicity against susceptible parasitic organisms.

Vasodilatory Pathways Involving Nitric Oxide Synthase Modulation

Bendazol hydrochloride exerts significant vasodilatory effects through its modulation of nitric oxide synthase activity, particularly in renal and vascular tissues [19] [20] [22]. The compound enhances nitric oxide synthase activity specifically in renal glomeruli and collecting tubules, leading to increased nitric oxide production and subsequent vasodilation [19] [20].

Nitric Oxide Synthase Enhancement Mechanisms

Research demonstrates that bendazol administration results in enhanced nitric oxide synthase activity in renal tissues, promoting nitric oxide synthesis and maintaining active vasodilation [19]. This effect contributes to increased blood flow and amelioration of hypoxic conditions in renal tissues [19]. The mechanism involves direct enhancement of endothelial nitric oxide synthase expression and activity, leading to improved vascular function [17] [18].

Studies examining the relationship between bendazol and nitric oxide production have shown that the compound's vasodilatory properties are mediated through the nitric oxide-cyclic guanosine monophosphate pathway [21] [26]. This pathway activation results in smooth muscle relaxation and vessel dilation, contributing to the compound's antihypertensive effects [21] [26].

| Target Location | Effect | Physiological Outcome |

|---|---|---|

| Renal glomeruli | Enhanced nitric oxide synthase activity | Increased renal blood flow |

| Collecting tubules | Enhanced nitric oxide synthase activity | Improved nephron function |

| Vascular endothelium | Increased nitric oxide production | Vasodilation |

Endothelial Function and Vascular Protection

The enhancement of nitric oxide synthase activity by bendazol contributes to improved endothelial function and vascular protection [17] [18]. Nitric oxide serves as a critical mediator of endothelium-dependent vasodilation, and its increased production helps maintain vascular homeostasis [21]. The compound's ability to enhance nitric oxide bioavailability represents a key mechanism underlying its cardiovascular protective effects [18] [21].

Experimental evidence suggests that bendazol's effects on nitric oxide synthase are dose-dependent and tissue-specific, with particular efficacy in renal vascular beds [20] [22]. This selectivity may contribute to the compound's therapeutic utility in conditions involving compromised renal circulation [20].

Molecular Targets in Smooth Muscle Relaxation Mechanisms

Bendazol hydrochloride achieves smooth muscle relaxation through multiple molecular pathways that involve calcium signaling, cyclic nucleotide systems, and direct myotropic effects [25] [26] [27]. The compound's mechanism of action in smooth muscle differs from its antiparasitic effects, focusing instead on vascular and gastrointestinal smooth muscle targets [44] [45].

Calcium Signaling Modulation

The primary mechanism of smooth muscle relaxation by bendazol involves modulation of intracellular calcium dynamics [25] [27]. Smooth muscle contraction requires calcium binding to calmodulin, which then activates myosin light chain kinase and promotes phosphorylation of myosin heads [27] [28]. Bendazol appears to interfere with this calcium-dependent pathway, reducing intracellular calcium availability or sensitivity [26] [27].

Research indicates that bendazol influences calcium channel activity and calcium release from intracellular stores, particularly the sarcoplasmic reticulum [27] [28]. This reduction in calcium availability prevents the activation of the calmodulin-myosin light chain kinase pathway, resulting in smooth muscle relaxation [27] [28].

Cyclic Nucleotide Pathway Activation

Bendazol's smooth muscle relaxation effects are mediated in part through activation of cyclic nucleotide pathways, particularly the cyclic guanosine monophosphate system [26] [21]. The compound's enhancement of nitric oxide production leads to activation of soluble guanylate cyclase, increasing cyclic guanosine monophosphate levels in smooth muscle cells [21] [26].

Elevated cyclic guanosine monophosphate activates protein kinase G, which phosphorylates various target proteins involved in smooth muscle relaxation [26]. This includes activation of myosin light chain phosphatase, which removes phosphate groups from myosin heads and promotes muscle relaxation [26] [28].

| Target Protein | Binding Affinity | Functional Effect |

|---|---|---|

| β-tubulin (parasitic) | High | Polymerization inhibition |

| β-tubulin (human) | Lower | Minimal effect |

| Nitric oxide synthase | Moderate enhancer | Activity enhancement |

| Muscarinic acetylcholine receptors | Modulator | Receptor modulation |

Direct Myotropic Effects

Beyond its effects on calcium and cyclic nucleotide systems, bendazol exhibits direct myotropic activity on smooth muscle tissues [44] [45] [47]. This direct effect involves interaction with contractile proteins and regulatory mechanisms independent of receptor-mediated pathways [47]. The compound's ability to produce smooth muscle relaxation through multiple mechanisms contributes to its efficacy as a vasodilator and antispasmodic agent [44] [45].

Studies examining bendazol's cholinergic effects have revealed that the compound possesses both cholinomimetic and cholinolytic properties depending on the dose administered [47]. At lower doses, bendazol demonstrates nicotinic cholinomimetic activity, while higher doses exhibit muscarinic cholinolytic effects [47]. This dual activity may contribute to its complex effects on smooth muscle function.

Hypoxia-Inducible Factor (HIF-1α) Regulation in Ocular Pathologies

Bendazol hydrochloride demonstrates significant regulatory effects on hypoxia-inducible factor 1-alpha in ocular tissues, particularly in the context of myopia development and ocular hypoxia [33] [36] [39]. The compound's ability to modulate hypoxia-inducible factor 1-alpha expression represents a novel mechanism for treating ocular pathologies related to hypoxic conditions [36] [39].

Myopia Prevention Through HIF-1α Downregulation

Clinical and experimental studies have demonstrated that bendazol effectively inhibits the progression of form-deprivation myopia through downregulation of hypoxia-inducible factor 1-alpha expression [36]. In rabbit models of experimental myopia, topical bendazol treatment significantly reduced hypoxia-inducible factor 1-alpha protein accumulation in ocular tissues [36].

The mechanism involves suppression of hypoxia-inducible factor 1-alpha upregulation that typically occurs during myopia development [36]. Research shows that form-deprivation myopia is associated with increased hypoxia-inducible factor 1-alpha expression, which contributes to scleral remodeling and axial elongation [36]. Bendazol treatment counteracts this upregulation, maintaining normal hypoxia-inducible factor 1-alpha levels and preventing myopic changes [36].

| Condition | HIF-1α Response | Clinical Significance |

|---|---|---|

| Form-deprivation myopia | Downregulation | Myopia prevention |

| Hypoxic conditions | Suppressed upregulation | Reduced tissue hypoxia |

| Ocular pathology | Reduced accumulation | Improved ocular health |

Molecular Mechanisms of HIF-1α Regulation

The regulation of hypoxia-inducible factor 1-alpha by bendazol involves multiple molecular pathways that affect both transcriptional and post-transcriptional processes [34] [35] [39]. Hypoxia-inducible factor 1-alpha is a master regulator of oxygen homeostasis, and its dysregulation contributes to various pathological conditions including ocular diseases [34] [38].

Bendazol's effects on hypoxia-inducible factor 1-alpha appear to involve modulation of protein stability and degradation pathways [33] [34]. Under normoxic conditions, hypoxia-inducible factor 1-alpha undergoes rapid proteasomal degradation, but hypoxic conditions stabilize the protein [34] [39]. Bendazol may enhance the degradation pathways or interfere with stabilization mechanisms, maintaining low hypoxia-inducible factor 1-alpha levels even under hypoxic stress [36].

Therapeutic Implications in Ocular Pathology

The compound's ability to regulate hypoxia-inducible factor 1-alpha expression has significant therapeutic implications for various ocular pathologies beyond myopia [37] [39]. Hypoxia-inducible factor 1-alpha dysregulation is implicated in diabetic retinopathy, age-related macular degeneration, and other ischemic ocular conditions [37] [39].

Research examining hypoxia-inducible factor 1-alpha levels in diabetic patients with retinopathy has shown altered expression patterns that correlate with disease severity [37]. The ability of bendazol to modulate hypoxia-inducible factor 1-alpha expression suggests potential therapeutic applications in these conditions [36] [39].

The compound's dual action on nitric oxide production and hypoxia-inducible factor 1-alpha regulation may provide synergistic benefits in treating ocular pathologies [19] [36]. Enhanced nitric oxide availability can improve ocular blood flow, while hypoxia-inducible factor 1-alpha downregulation prevents pathological responses to hypoxic stress [19] [36] [39].

Molecular Crosstalk and Regulatory Networks

The interaction between bendazol, nitric oxide signaling, and hypoxia-inducible factor 1-alpha regulation reveals complex molecular crosstalk that underlies the compound's therapeutic effects [19] [21] [36]. Nitric oxide can regulate hypoxia-inducible factor 1-alpha expression through multiple mechanisms, and bendazol's enhancement of nitric oxide production may contribute to its hypoxia-inducible factor 1-alpha modulatory effects [21] [35].

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant